molecular formula C15H15NO B13091110 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one CAS No. 72989-31-2

3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one

Cat. No.: B13091110
CAS No.: 72989-31-2
M. Wt: 225.28 g/mol
InChI Key: NGIJYZXCLGHEKG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one: is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic organic compounds that are widely studied for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a substituted aniline with a ketone or aldehyde, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, possibly involving the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but may involve catalysts like Lewis acids or bases.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family.

    9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.

    Acridone: Another derivative with potential biological activity.

Uniqueness

3,3-Dimethyl-3,4-dihydroacridin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

72989-31-2

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydroacridin-1-one

InChI

InChI=1S/C15H15NO/c1-15(2)8-13-11(14(17)9-15)7-10-5-3-4-6-12(10)16-13/h3-7H,8-9H2,1-2H3

InChI Key

NGIJYZXCLGHEKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=CC=CC=C3C=C2C(=O)C1)C

Origin of Product

United States

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